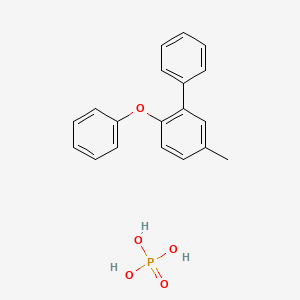
4-Methyl-1-phenoxy-2-phenylbenzene;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Diphenyl cresyl phosphate is synthesized through the reaction of cresol and phenol with phosphorus pentoxide in the liquid phase at 100°C . The industrial production involves the following steps :
Raw Materials: Cresol, phenol, and phosphorus pentoxide.
Reaction Conditions: The reaction is carried out in a reaction vessel at 100°C.
Catalysts: Calcium and magnesium catalysts are used to facilitate the reaction.
Process: The mixture is heated gradually, and the reaction is monitored to ensure complete esterification. The product is then purified through distillation to remove any unreacted materials and by-products.
Análisis De Reacciones Químicas
Diphenyl cresyl phosphate undergoes various chemical reactions, including :
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Reduction: In the presence of strong reducing agents such as hydrides, it can form highly toxic and flammable phosphine gas.
Substitution: It can react with other compounds to form different organophosphate esters.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions are phosphorus oxides and phosphine gas .
Aplicaciones Científicas De Investigación
Diphenyl cresyl phosphate has a wide range of scientific research applications, including :
Chemistry: Used as a flame retardant additive in polymers and plastics to enhance fire resistance.
Biology: Studied for its effects on cellular processes and its potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Employed as a plasticizer in the production of flexible PVC, hydraulic fluids, and lubricants.
Mecanismo De Acción
The mechanism by which diphenyl cresyl phosphate exerts its effects involves its interaction with cellular membranes and enzymes . It can inhibit certain enzymes, leading to disruptions in cellular processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation pathways . In animal studies, it has been shown to affect the liver, kidneys, and adrenal glands .
Comparación Con Compuestos Similares
Diphenyl cresyl phosphate is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include :
- Triphenyl phosphate
- Triethyl phosphate
- Tris(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) phosphate
- Diphenyl phosphate
These compounds share similar uses as flame retardants and plasticizers but differ in their chemical structures and specific applications .
Propiedades
Fórmula molecular |
C19H19O5P |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
4-methyl-1-phenoxy-2-phenylbenzene;phosphoric acid |
InChI |
InChI=1S/C19H16O.H3O4P/c1-15-12-13-19(20-17-10-6-3-7-11-17)18(14-15)16-8-4-2-5-9-16;1-5(2,3)4/h2-14H,1H3;(H3,1,2,3,4) |
Clave InChI |
QXDTWBUYOSGCSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


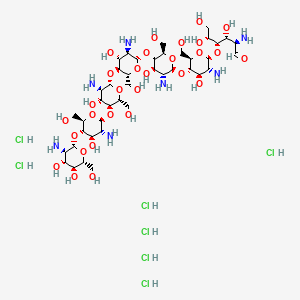
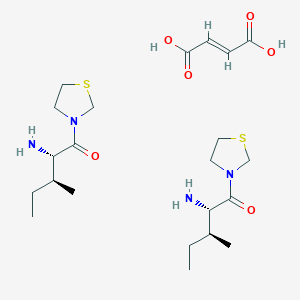
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
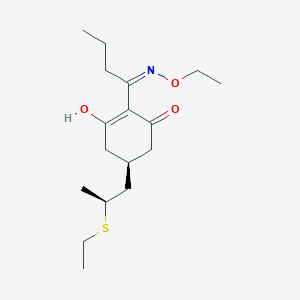
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
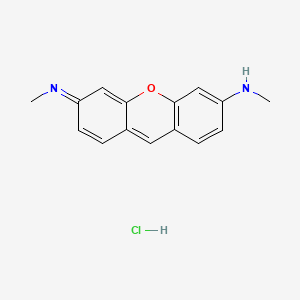

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)

![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)

![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)
